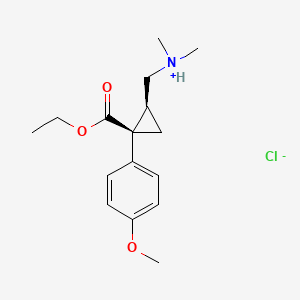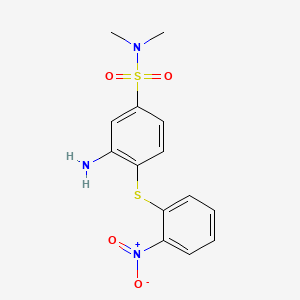
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is a complex organic compound with the molecular formula C14H15N3O4S2 and a molecular weight of 353.417 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a sulphonamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-N,N-dimethylbenzenesulphonamide with 2-nitrophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and sulphonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amino derivatives, and substituted sulphonamides .
Wissenschaftliche Forschungsanwendungen
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-N,N-dimethyl-4-((2-chlorophenyl)thio)benzenesulphonamide
- 3-Amino-N,N-dimethyl-4-((2-methylphenyl)thio)benzenesulphonamide
- 3-Amino-N,N-dimethyl-4-((2-bromophenyl)thio)benzenesulphonamide
Uniqueness
Compared to similar compounds, 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85532-99-6 |
|---|---|
Molekularformel |
C14H15N3O4S2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-amino-N,N-dimethyl-4-(2-nitrophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-13(11(15)9-10)22-14-6-4-3-5-12(14)17(18)19/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
RPLFTSQDXKCPHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


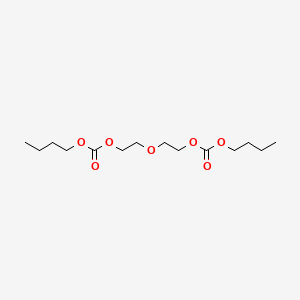
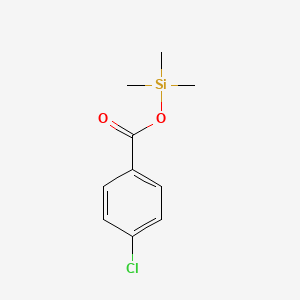
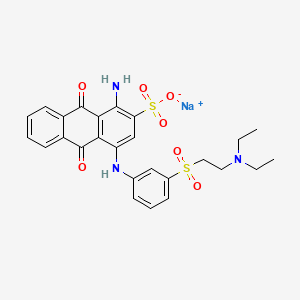
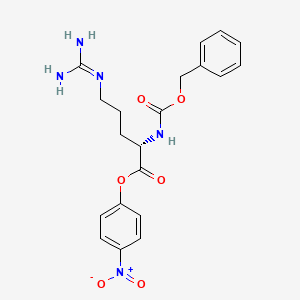
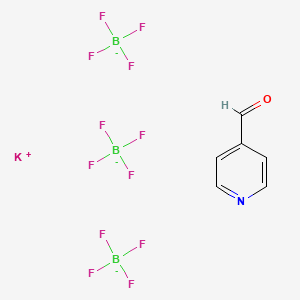
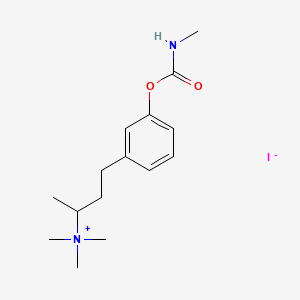
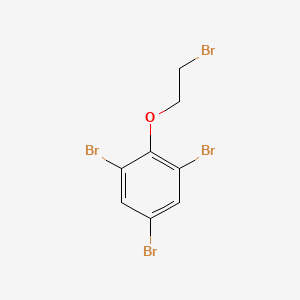

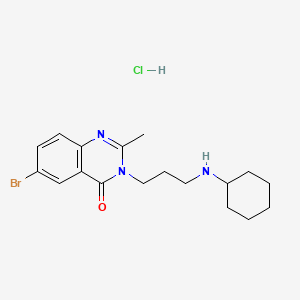
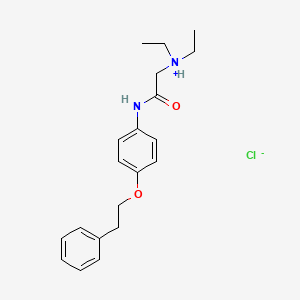
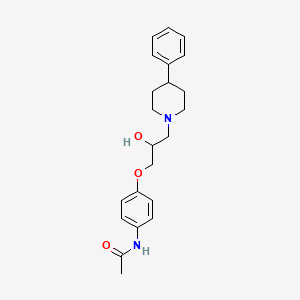
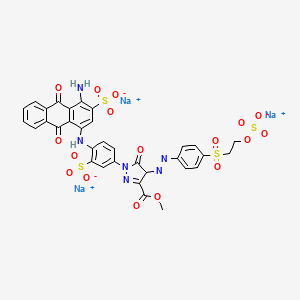
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
